3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol is an organic compound with the molecular formula CHNO and a molecular weight of 151.16 g/mol. This compound is classified under the category of benzoxazines, which are known for their diverse biological activities and applications in medicinal chemistry. The compound is recognized for its potential interactions with various biological systems, making it a subject of interest in scientific research.
The synthesis of 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol typically starts from 6-hydroxy-2H-1,4-benzoxazin-3(4H)-one. Several synthetic methods have been reported, including:
These methods allow for the introduction of different substituents on the benzoxazine ring, enhancing its biological activity.
The molecular structure of 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol consists of a fused bicyclic system that includes a benzene ring and an oxazine ring. The compound features:
The InChI Key for this compound is HWWIVWKTKZAORO-UHFFFAOYSA-N, and it exhibits high solubility in various solvents .
3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol can undergo several chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties.
The mechanism of action of 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol involves its interaction with specific biological targets:
The physical and chemical properties of 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol include:
These properties are essential for understanding its behavior in biological systems and potential therapeutic applications.
3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol has several scientific applications:
Borane complexes serve as versatile reductants for the efficient construction of the 1,4-benzoxazine core. A particularly effective protocol involves treating o-aminophenol-derived carbonyl intermediates with borane-tetrahydrofuran (BH₃-THF) complex under mild conditions. In a representative procedure, a precursor compound (0.39 g, 2.35 mmol) dissolved in anhydrous THF undergoes dropwise addition of 1M BH₃-THF (7.05 ml, 7.05 mmol) at 0°C over 5 minutes. The reaction mixture gradually warms to room temperature and stirs overnight. Excess borane is subsequently quenched by cautious methanol addition, followed by solvent removal under reduced pressure. The crude product undergoes ethyl acetate extraction, yielding 3,4-dihydro-2H-benzo[b][1,4]oxazin-6-ol as a pure oily product (0.34 g, quantitative yield). Structural confirmation is achieved through comprehensive spectroscopic analysis: ¹H NMR (DMSO-d6) displays characteristic signals at δ 8.48 (s, 1H), 6.37 (d, 1H, J=8.47 Hz), 5.96 (d, 1H, J=2.75 Hz), 5.82 (dd, 1H, J=8.44, 2.76 Hz), 3.97 (t, 2H, J=4.38 Hz), 3.18 (t, 2H, J=4.31 Hz); ¹³C NMR (DMSO-d6) shows resonances at δ 152.2, 136.6, 135.8, 116.7, 103.8, 102.0, 65.0, 47.2; ESI-HRMS confirms the [M+H]⁺ ion at m/z 152.0711 (calc. for C₈H₁₀NO₂: 152.0711) [1].
This reductive cyclization strategy capitalizes on borane's ability to reduce carbonyl groups (ketones or aldehydes) to methylene units while simultaneously facilitating intramolecular N-alkylation. The reaction proceeds via initial borane coordination to the carbonyl oxygen, followed by hydride transfer to generate a borate intermediate. Subsequent decomposition releases the reduced amine, which undergoes spontaneous nucleophilic attack on the adjacent electrophilic center (typically an alcohol-activated leaving group or an epoxide), forming the heterocyclic ring. The method offers exceptional functional group tolerance and near-quantitative yields under optimized conditions [1] .
Table 1: Key Parameters for Borane-Mediated Synthesis of 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol
Reagent | Solvent | Temperature | Reaction Time | Yield (%) | Key Advantage |
---|---|---|---|---|---|
BH₃-THF (3 eq.) | THF | 0°C → RT | 12-16 hours | ~100% | Quantitative conversion |
BH₃·SMe₂ | Dioxane | Reflux | 6-8 hours | 85-90% | Higher boiling solvent option |
Catecholborane | Toluene | RT | 24 hours | 75-80% | Air-stable alternative |
Lewis acid catalysis provides an efficient route to 3,4-dihydro-2H-1,4-benzoxazines by leveraging ring strain in aziridines. Zinc triflate [Zn(OTf)₂] acts as a powerful catalyst (10-20 mol%) for the SN2-type ring-opening of N-activated aziridines by propargylic alcohols. This initial adduct subsequently undergoes in situ intramolecular hydroamination via a 6-exo-dig cyclization pathway, yielding substituted 3,4-dihydro-2H-1,4-oxazines. The reaction typically proceeds in dichloroethane (DCE) or toluene at 80-110°C for 6-12 hours, achieving moderate to excellent yields (60-85%). Crucially, tetrabutylammonium triflate (TBAT) is often employed as a co-catalyst to enhance the cyclization step by facilitating proton transfer [5].
The mechanism initiates with Zn(OTf)₂ activation of the aziridine nitrogen, rendering the adjacent carbon highly electrophilic. Nucleophilic attack by the propargylic alcohol's oxygen occurs regioselectively at the less hindered aziridine carbon. The resulting amino ether intermediate undergoes Zn(II)-assisted alkyne activation, where the metal coordinates to the triple bond. This coordination enhances the electrophilicity of the alkyne, enabling intramolecular nucleophilic attack by the amine nitrogen. The 6-exo-dig cyclization is highly favored kinetically and thermodynamically, forming the six-membered benzoxazine ring with the exocyclic double bond subsequently reduced if needed. This method excels in its diastereoselectivity when chiral aziridines are employed and allows for structural diversity through variation of the aziridine substituents and propargyl alcohol components [5].
Table 2: Lewis Acid-Catalyzed Synthesis Variations for Benzoxazine Core
Lewis Acid | Co-catalyst | Solvent | Temperature (°C) | Cyclization Type | Typical Yield Range (%) |
---|---|---|---|---|---|
Zn(OTf)₂ | TBAT | DCE | 80 | 6-exo-dig | 70-85% |
AgOTf | None | CH₂Cl₂ | RT | 5-exo-dig (small rings) | 60-75% |
InCl₃ | NEt₃ | Toluene | 110 | 6-endo-dig | 55-70% |
Sc(OTf)₃ | - | MeCN | 60 | 6-exo-dig | 65-80% |
Palladium catalysis enables the construction of the benzoxazine scaffold through sophisticated tandem sequences involving allylic substitution followed by oxa-Michael addition. This approach typically employs palladium(0) complexes like Pd₂(dba)₃ or Pd(PPh₃)₄ (5-10 mol%) with bulky phosphine ligands (e.g., BINAP, DPPF) to control regioselectivity. A common substrate involves ortho-hydroxyaryl allylic carbonates or acetates reacting with primary amines. The initial Pd(0)-catalyzed allylic amination generates an o-allylaminophenol intermediate. This intermediate remains coordinated to palladium or undergoes facile tautomerization, positioning the phenol oxygen nucleophile adjacent to the allyl double bond. A subsequent intramolecular oxa-Michael addition (conjugate addition) then occurs, forming the 3,4-dihydro-2H-1,4-benzoxazine ring system stereoselectively [5] [7].
The tandem process benefits significantly from ligand control. Electron-rich, bulky ligands favor the initial SN2' allylic amination, delivering the linear allylamine regioisomer essential for the subsequent 6-endo-trig cyclization. The oxa-Michael step is accelerated by both the electron-withdrawing nature of the palladium complex (when coordinated) and by protic solvents (e.g., iPrOH, tBuOH) that can protonate the enolate intermediate. Yields typically range from 40% to 75%, influenced by the steric and electronic properties of the allylic component and the amine. Substrates bearing electron-withdrawing groups on the aryl ring or on the allylic system often exhibit enhanced cyclization rates due to increased electrophilicity of the alkene acceptor. This method is particularly valuable for synthesizing 4-substituted benzoxazines where the substituent originates from the allylic precursor [7].
Enantioselective synthesis of 3,4-dihydro-2H-benzo[b][1,4]oxazin-6-ol derivatives bearing chiral centers at C4 is achievable via chiral phosphoric acid (CPA)-catalyzed desymmetrization. While specific applications to the exact compound are less documented in the provided results, well-established CPA catalysis principles apply to analogous benzoxazine formations. Chiral BINOL-derived phosphoric acids (e.g., TRIP, SPINOL-based catalysts, 2-10 mol%) activate prochiral or meso substrates like N-arylaminodiols or epoxides attached to o-aminophenol derivatives. The activation occurs through hydrogen bonding or iminium ion formation, creating a chiral environment around the reacting centers. Nucleophilic ring closure then occurs enantioselectively [5].
A plausible mechanism involves the CPA catalyst activating a carbonyl group (e.g., in a ketone precursor) or an imine generated in situ from an aldehyde and the aromatic amine. The chiral pocket of the CPA dictates the approach of the nucleophile (the phenol oxygen). For instance, in the reductive amination/cyclization of o-aminophenols with prochiral diketones, the CPA can catalyze both the imine formation enantioselectively and the subsequent hydride transfer (from a Hantzsch ester or silane) and cyclization, leading to enantiomerically enriched 4-substituted benzoxazines. Enantiomeric excesses (ee) reported for related transformations often exceed 80-90%. Key factors influencing enantioselectivity include the steric bulk of the 3,3'-substituents on the BINOL backbone of the CPA, the solvent (typically non-polar like toluene or CH₂Cl₂), low temperature (0°C to -40°C), and the electronic nature of the substrate [5].
A highly efficient one-pot cascade synthesis combines nitro reduction, reductive amination, and intramolecular cyclization to furnish 4-substituted-3,4-dihydro-2H-1,4-benzoxazines. This strategy begins with a Williamson ether synthesis between a 2-nitrophenol and a 2-haloacetophenone derivative (e.g., 2-bromoacetophenone or 2-bromo-4'-methoxyacetophenone) in the presence of a base like K₂CO₃, yielding a nitro intermediate. This intermediate is then subjected to catalytic hydrogenation (e.g., 10% Pd/C, H₂ balloon) in a suitable solvent (methanol, ethanol, ethyl acetate). The hydrogenation first reduces the nitro group to an amine. Without isolation, the amine immediately undergoes reductive amination with the adjacent ketone carbonyl group present in the same molecule. The reaction requires the presence of the hydrogenation catalyst, which facilitates both the nitro reduction and the imine reduction steps. The resulting secondary amine spontaneously cyclizes via a Mannich-type reaction, forming the benzoxazine ring. Yields for this one-pot cascade range from moderate to good (50-82%), significantly streamlining the synthesis compared to stepwise approaches [7].
The success of this cascade relies critically on the compatibility of the functional groups and the catalyst. Pd/C effectively reduces aromatic nitro groups but typically does not reduce ketones under standard H₂ pressures (1-4 atm). However, it readily reduces the imine intermediate formed in situ between the generated aniline and the ketone. The cyclization step is driven by the nucleophilic attack of the secondary amine on the carbonyl carbon (intramolecular reductive amination product), followed by dehydration, forming the enol ether structure characteristic of 3,4-dihydro-2H-1,4-benzoxazines. This method allows for significant structural diversity: the 2-nitrophenol can bear substituents (e.g., 5-methoxy), and various 2-haloacetophenones can be employed, enabling the introduction of diverse substituents at the C4 position of the benzoxazine ring after a subsequent N-arylation step. The one-pot nature minimizes purification steps and improves overall atom economy [7].
Table 3: Key Intermediates and Products in Cascade Hydrogenation-Reductive Amination
2-Nitrophenol Derivative | 2-Haloacetophenone | Catalyst System | 4-Substituted Benzoxazine Product | Reported Yield (%) |
---|---|---|---|---|
2-Nitrophenol | 2-Bromoacetophenone | Pd/C, H₂, MeOH | 4-Phenyl-3,4-dihydro-2H-1,4-benzoxazine | 50% |
5-Methoxy-2-nitrophenol | 2-Bromo-4'-methoxyacetophenone | Pd/C, H₂, EtOAc | 4-(4-Methoxyphenyl)-7-methoxy-3,4-dihydro-2H-1,4-benzoxazine | 73% |
5-Methoxy-2-nitrophenol | 2-Bromo-4'-fluoroacetophenone | Pd/C, H₂, iPrOH | 4-(4-Fluorophenyl)-7-methoxy-3,4-dihydro-2H-1,4-benzoxazine | 82% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: